N-butyl-N-tritylamine
Description
N-Butyl-N-tritylamine (CAS: 5824-40-8) is a tertiary amine characterized by a trityl (triphenylmethyl) group and a butyl group attached to a central nitrogen atom. Its molecular formula is C19H17N, with a molecular weight of 259.34 g/mol . The compound is a white crystalline solid with a melting point of 102–104°C and is primarily used as a building block in organic synthesis, particularly in the development of pharmaceuticals and specialized polymers. The trityl group confers steric bulk and acid sensitivity, making it valuable in protecting-group chemistry .
Properties
Molecular Formula |
C23H25N |
|---|---|
Molecular Weight |
315.5g/mol |
IUPAC Name |
N-tritylbutan-1-amine |
InChI |
InChI=1S/C23H25N/c1-2-3-19-24-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,24H,2-3,19H2,1H3 |
InChI Key |
KWSMMDMJKSEWTK-UHFFFAOYSA-N |
SMILES |
CCCCNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCCCNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Tributylamine (N,N-Dibutyl-1-butanamine)
- Formula : C12H27N
- Molecular Weight : 185.35 g/mol
- Physical Properties : Liquid at room temperature (b.p. ~216°C), lower steric bulk compared to N-butyl-N-tritylamine.
- Uses : Industrial intermediate for surfactants, corrosion inhibitors, and rubber additives .
- Hazards : Flammable, causes skin/eye irritation, and requires storage in ventilated areas .
- Its applications are more industrial than pharmaceutical .
N-Tritylethane-1,2-diamine
N,N-Dimethylbutylamine
- Formula : C6H15N
- Molecular Weight : 101.19 g/mol
- Applications : Solvent and precursor for quaternary ammonium compounds.
- Contrast : Smaller substituents (methyl vs. trityl/butyl) result in lower steric hindrance and higher reactivity. Lacks the aromatic stability and pharmaceutical relevance of this compound .
N-Butyl-N-propyl-1-butanamine
- Formula : C11H25N
- Molecular Weight : 171.32 g/mol
- Uses : Intermediate in agrochemical synthesis.
- Differentiation : Linear and branched alkyl chains dominate its structure, leading to distinct solubility and reactivity profiles compared to the trityl-containing analogue .
Comparative Data Table
Research Findings and Functional Insights
- Acid Stability : this compound and other trityl derivatives degrade under acidic conditions (pH 1), a property exploited in drug delivery systems for targeted release .
- Biological Activity : Trityl-containing amines (e.g., N-Tritylethane-1,2-diamine) show antitumor effects by inhibiting kinesin spindle proteins, unlike aliphatic amines like tributylamine .
- Synthetic Utility : The trityl group in this compound acts as a protective group for amines in peptide synthesis, whereas simpler amines like N,N-dimethylbutylamine are used for straightforward alkylation .
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